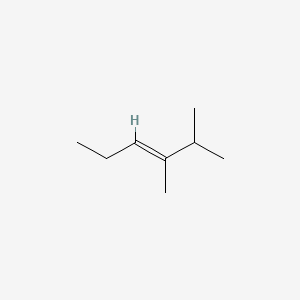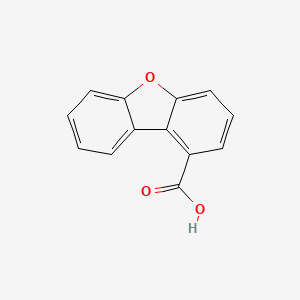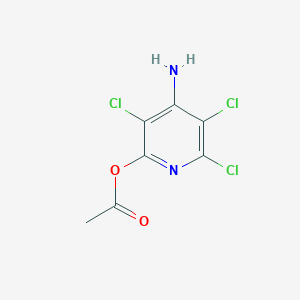![molecular formula C16H20N2O7 B12001668 Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate CAS No. 6265-87-8](/img/structure/B12001668.png)
Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate typically involves the reaction of diethyl malonate with acetamide and 4-nitrobenzyl chloride. The reaction is carried out in the presence of a base such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium ethoxide, ethanol.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water.
Major Products
Oxidation: Diethyl amino[(4-nitrophenyl)methyl]propanedioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Diethyl acetamido[(4-nitrophenyl)methyl]propanedioic acid.
Applications De Recherche Scientifique
Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate is used in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in drug development due to its ability to form bioactive compounds.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of enzyme-catalyzed reactions, leading to altered metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl malonate
- Diethyl acetamidomalonate
- Diethyl nitrobenzylmalonate
Uniqueness
Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its nitro group provides reactivity for reduction and substitution reactions, while the acetamido group offers potential for biological activity.
Propriétés
| 6265-87-8 | |
Formule moléculaire |
C16H20N2O7 |
Poids moléculaire |
352.34 g/mol |
Nom IUPAC |
diethyl 2-acetamido-2-[(4-nitrophenyl)methyl]propanedioate |
InChI |
InChI=1S/C16H20N2O7/c1-4-24-14(20)16(17-11(3)19,15(21)25-5-2)10-12-6-8-13(9-7-12)18(22)23/h6-9H,4-5,10H2,1-3H3,(H,17,19) |
Clé InChI |
WNUVFEVPHDQZBA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OCC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B12001590.png)
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001591.png)
![Ethyl (2E)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12001598.png)



![2-fluoro-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B12001624.png)

![9-[2-(Ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)xanthenium chloride](/img/structure/B12001644.png)
![methyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B12001647.png)



